2-(2,4-Dichlorophenyl)-2,2-difluoroacetic acid
Overview
Description
2-(2,4-Dichlorophenyl)-2,2-difluoroacetic acid is a chemical compound . It is a white to pale yellowish-beige crystalline powder .
Synthesis Analysis
The synthesis of 2-(2,4-Dichlorophenyl)-2,2-difluoroacetic acid can involve Suzuki–Miyaura coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction . This process uses exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The molecular structure of 2-(2,4-Dichlorophenyl)-2,2-difluoroacetic acid can be represented as a 2D or 3D model . The optimized geometry of the compound can be determined through potential energy curve analysis .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a key process in the chemical reactions involving 2-(2,4-Dichlorophenyl)-2,2-difluoroacetic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
2-(2,4-Dichlorophenyl)-2,2-difluoroacetic acid is a white to pale yellowish-beige crystalline powder . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
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Scientific Field: Organic Chemistry
- Application : Synthesis of new ArN(H)C(=O)(CH2)3C(=O)OH derivative .
- Method : The specific method of synthesis is not detailed in the source, but it involves the use of 2,4-dichlorophenyl as part of the compound .
- Results : The new compound was successfully synthesized, and its amide oxygen atom not participating in a conventional hydrogen bond forms C–H …. O interactions and the amide-N-H does not form a close intermolecular contact .
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Scientific Field: Agriculture
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Scientific Field: Environmental Science
- Application : Degradation of 2,4-dichlorophenol in water .
- Method : A study indicated excellent dechlorination efficiency and phenol conversion rate in the electrocatalytic reduction of 2,4-dichlorophenol with a Pd-MWCNTs/Ni-foam electrode .
- Results : The electrode was found to efficiently degrade phenol in the electro-Fenton oxidation (EFO) process .
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Scientific Field: Organic Chemistry
- Application : Suzuki–Miyaura coupling .
- Method : This process involves the use of boron reagents for cross-coupling reactions with alkynyl bromides or aniline/thiophenol .
- Results : The Suzuki–Miyaura coupling reaction is widely applied in transition metal catalyzed carbon–carbon bond forming reactions .
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Scientific Field: Agriculture
- Application : Herbicide .
- Method : 2,4-Dichlorophenoxyacetic acid, a compound similar to the one you asked about, is used as a systemic herbicide that kills most broadleaf weeds by causing uncontrolled growth .
- Results : Most grasses such as cereals, lawn turf, and grassland are relatively unaffected by this herbicide .
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Scientific Field: Analytical Chemistry
- Application : Determination of phenoxyalkanoic acid herbicides .
- Method : 2,4-Dichlorophenylacetic acid has been used as an internal standard in the determination of phenoxyalkanoic acid herbicides in blood by GC with electron-capture detection .
- Results : The method allows for the accurate detection and quantification of phenoxyalkanoic acid herbicides .
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Scientific Field: Organic Chemistry
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Scientific Field: Organic Chemistry
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Scientific Field: Analytical Chemistry
- Application : Determination of 2-methyl-4-chlorophenoxyacetic acid (herbicide) in soils .
- Method : 2,4-Dichlorophenylacetic acid has been used as an internal standard in the determination of 2-methyl-4-chlorophenoxyacetic acid in soils by GC technique .
- Results : The method allows for the accurate detection and quantification of 2-methyl-4-chlorophenoxyacetic acid .
properties
IUPAC Name |
2-(2,4-dichlorophenyl)-2,2-difluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F2O2/c9-4-1-2-5(6(10)3-4)8(11,12)7(13)14/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXMEVWDQNSWQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(C(=O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenyl)-2,2-difluoroacetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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